(2-Fluorophenoxy)acetyl chloride CAS 2965-17-5 properties
(2-Fluorophenoxy)acetyl chloride CAS 2965-17-5 properties
This guide provides a comprehensive technical analysis of (2-Fluorophenoxy)acetyl chloride , a specialized fluorinated building block used in the synthesis of bioactive heterocycles and pharmaceutical intermediates.[1]
Strategic Fluorination in Medicinal Chemistry & Organic Synthesis[1]
Executive Summary
(2-Fluorophenoxy)acetyl chloride (CAS 2965-17-5) is an acyl chloride derivative characterized by an ortho-fluorinated phenoxy moiety.[1][2] In modern drug discovery, this compound serves as a critical "fluorine scan" tool, allowing medicinal chemists to introduce a metabolically stable, lipophilic motif into drug scaffolds.[1] Unlike its non-fluorinated parent (phenoxyacetyl chloride), the 2-fluoro substituent exerts a specific electronic and steric influence, often locking conformation via intramolecular interactions and blocking metabolic oxidation at the susceptible ortho position.[1] This guide details its physicochemical properties, synthesis pathways, and application in generating high-value heterocyclic cores.[1]
Chemical Profile & Physical Properties[3][4][5][6][7][8]
The introduction of the fluorine atom at the ortho position increases the lipophilicity (
| Property | Data | Note |
| CAS Number | 2965-17-5 | Verified Identifier |
| IUPAC Name | 2-(2-Fluorophenoxy)acetyl chloride | |
| Molecular Formula | C | |
| Molecular Weight | 188.58 g/mol | |
| Physical State | Colorless to pale yellow liquid | Fumes in moist air |
| Boiling Point | ~105–110 °C @ 10 mmHg | Predicted based on structural analogs |
| Density | ~1.32 g/mL | Estimated |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to (2-fluorophenoxy)acetic acid |
Synthesis & Manufacturing Workflow
The industrial and laboratory-scale preparation of (2-Fluorophenoxy)acetyl chloride typically proceeds via the nucleophilic acyl substitution of (2-fluorophenoxy)acetic acid using thionyl chloride (
Mechanistic Insight
The reaction is driven by the activation of the carboxylic acid hydroxyl group.[1] The ortho-fluorine atom provides a slight inductive withdrawing effect (
Synthesis Diagram
The following diagram outlines the conversion workflow from the parent acid to the acyl chloride, highlighting the critical off-gassing management.
Figure 1: Synthesis pathway via Thionyl Chloride activation.[1] The reaction requires a gas scrubber for acidic byproducts.
Reactivity & Applications in Drug Discovery[1]
The "Fluorine Effect" in Scaffold Design
Researchers utilize CAS 2965-17-5 to introduce the (2-fluorophenoxy)methyl motif.[1] This specific substitution offers two distinct advantages over the non-fluorinated counterpart:
-
Metabolic Blocking: The C-F bond is metabolically inert.[1] Placing fluorine at the ortho position blocks P450-mediated hydroxylation at this site, a common clearance pathway for phenoxy ethers.[1]
-
Conformational Locking: The fluorine atom can engage in intramolecular electrostatic interactions with the carbonyl oxygen or amide hydrogen (in downstream products), restricting bond rotation and potentially pre-organizing the molecule for receptor binding.[1]
Key Reaction Pathways
This building block is primarily used in two reaction classes:[1]
-
N-Acylation (Amide Formation): Reacts with primary/secondary amines to form
-phenoxy amides .[1] These are common pharmacophores in pain management (sodium channel blockers) and kinase inhibitors.[1] -
Friedel-Crafts Cyclization: Under Lewis acid catalysis (
), the acyl chloride can undergo intramolecular cyclization to form fluorinated benzofuran-3-ones or intermolecular acylation to build complex diaryl ketones.[1]
Experimental Workflow: Amide Coupling
The following protocol describes a standard self-validating system for coupling this chloride with an amine, ensuring high yield and purity.
Protocol: General N-Acylation Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask under
atmosphere. -
Charge: Add 1.0 equiv of Amine and 1.2 equiv of Triethylamine (TEA) in anhydrous Dichloromethane (DCM). Cool to 0°C.[1][3][4]
-
Addition: Add 1.05 equiv of (2-Fluorophenoxy)acetyl chloride dropwise. Note: The slight excess ensures complete consumption of the valuable amine.
-
Monitor: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (disappearance of amine).
-
Workup: Quench with sat.
. Wash organic layer with 1M (to remove TEA) and Brine.[1] -
Isolation: Dry over
, filter, and concentrate.
Figure 2: Step-by-step N-acylation workflow for synthesizing fluorinated amide libraries.
Handling & Safety (MSDS Summary)
As an acyl chloride, CAS 2965-17-5 is a Lachrymator and Corrosive .[1]
-
Hazards: Causes severe skin burns and eye damage (H314).[1][5] Reacts violently with water to release HCl gas.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2-8°C). Moisture causes hydrolysis to the parent acid and HCl, increasing pressure in sealed containers.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1] Always handle inside a fume hood.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759057, (2-Fluorophenoxy)acetyl chloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Acetyl chloride derivatives. Retrieved from [Link][5]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] (Contextual grounding for the "Fluorine Effect"). Retrieved from [Link]
Sources
- 1. CAS 2965-17-5: Acetyl chloride, (2-fluorophenoxy)- [cymitquimica.com]
- 2. (2-Fluorophenoxy)acetyl chloride - CAS:2965-17-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. (4-Fluorophenoxy)acetyl chloride | C8H6ClFO2 | CID 2759057 - PubChem [pubchem.ncbi.nlm.nih.gov]
